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3-(2,4-Dimethylphenyl)azetidin-3-ol
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Overview
Description
3-(2,4-Dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C11H15NO. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and makes them valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)azetidin-3-ol typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The scalability of this method makes it suitable for industrial applications, where high yields and purity are essential .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br2 (bromine) or HNO3 (nitric acid).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(Prop-2-en-1-yl)azetidin-3-ol and its derivatives have applications in chemistry, biology, medicine, and industry. Azetidine derivatives may also have antimicrobial properties.
Scientific Research Applications
- Chemistry 3-(Prop-2-en-1-yl)azetidin-3-ol is a building block in synthesizing complex molecules.
- Biology It is studied for its potential to inhibit certain enzymes and proteins.
- Medicine It is explored for its antiproliferative effects on cancer cells, especially in breast cancer research. The compound binds to the colchicine-binding site on tubulin, which inhibits polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
- Industry It is used in producing pharmaceuticals and agrochemicals.
Antimicrobial Properties
Some derivatives related to 3-(Prop-2-en-1-yl)azetidin-3-ol have antibacterial activity against Mycobacterium tuberculosis, suggesting they may be useful in treating tuberculosis.
Structure–Activity Relationship (SAR)
The biological activity of azetidinone derivatives is closely related to their structural features. Modifications at the C3 position of the azetidine ring influence the potency and selectivity of these compounds against various cancer cell lines. The presence of hydroxyl groups and unsaturated side chains appears to enhance their interaction with cellular targets involved in proliferation and apoptosis.
Modification | Effect on Activity |
---|---|
Hydroxyl Group at C3 | Increased solubility and bioactivity |
Propylene Side Chain | Enhanced cytotoxicity in MCF-7 cells |
Substituents on Aromatic Rings | Varied effects on potency against different cancer types |
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)azetidin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The strained azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol: Similar structure with a methoxy group on the phenyl ring.
3-(2,4-Dimethylphenyl)azetidin-2-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
3-(2,4-Dimethylphenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring and the presence of a hydroxyl group on the azetidine ring. This combination imparts distinct reactivity and biological activity compared to other azetidine derivatives .
Biological Activity
3-(2,4-Dimethylphenyl)azetidin-3-ol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and cytotoxic properties.
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
IUPAC Name: this compound
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 100 |
Bacillus subtilis | 18 | 25 |
The results suggest that the compound has a stronger effect against Gram-positive bacteria compared to Gram-negative strains, which is consistent with findings from similar compounds in the literature .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. The compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 20 | Moderate |
A549 | 15 | High |
The IC50 values indicate that the compound is more effective against A549 cells than MCF-7 cells, suggesting a potential for development as an anticancer agent targeting lung cancer .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. It may inhibit key enzymes involved in cell proliferation and survival pathways. The presence of the azetidine ring is believed to enhance its bioactivity by facilitating interactions with biological macromolecules .
Case Studies
- Antibacterial Efficacy Study : A study conducted by researchers at a pharmaceutical institute evaluated the antibacterial efficacy of various azetidine derivatives. Among them, this compound displayed notable activity against Staphylococcus aureus and Bacillus subtilis. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
- Cytotoxicity Assessment : An assessment of cytotoxic effects on NIH-3T3 cells showed that at higher concentrations (above 50 µM), this compound induced significant cytotoxicity. However, it demonstrated a dose-dependent response where lower concentrations had minimal effects on cell viability .
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(9(2)5-8)11(13)6-12-7-11/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
IGPUDTLGXSPMDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CNC2)O)C |
Origin of Product |
United States |
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